molecular formula C20H24N2O6 B4991878 3,4,5-triethoxy-N-(2-methyl-4-nitrophenyl)benzamide

3,4,5-triethoxy-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B4991878
M. Wt: 388.4 g/mol
InChI Key: RCFWFYQUPPGCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound with a complex structure It is characterized by the presence of three ethoxy groups attached to a benzene ring, an amide linkage, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-methyl-4-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Ethoxylation: The ethoxy groups are introduced via ethoxylation, where ethyl alcohol reacts with the benzene ring in the presence of a catalyst.

    Amidation: The final step involves the formation of the amide bond. This is achieved by reacting the ethoxylated nitrobenzene with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-methyl-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium ethoxide, ethanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 3,4,5-triethoxy-N-(2-methyl-4-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4,5-triethoxybenzoic acid and 2-methyl-4-nitroaniline.

Scientific Research Applications

3,4,5-triethoxy-N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The ethoxy groups may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-(4-methoxy-2-nitrophenyl)benzamide: Similar structure but with a methoxy group on the nitrophenyl ring.

    3,4,5-triethoxy-N-[(2-nitrophenyl)methyl]benzamide: Similar structure but with a different substitution pattern on the nitrophenyl ring.

Uniqueness

3,4,5-triethoxy-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. The presence of ethoxy groups enhances its solubility in organic solvents, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

3,4,5-triethoxy-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-5-26-17-11-14(12-18(27-6-2)19(17)28-7-3)20(23)21-16-9-8-15(22(24)25)10-13(16)4/h8-12H,5-7H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFWFYQUPPGCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.